molecular formula C11H13N3O5 B14227321 Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate CAS No. 539856-40-1

Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate

Cat. No.: B14227321
CAS No.: 539856-40-1
M. Wt: 267.24 g/mol
InChI Key: KFGZIAUVOSWIEC-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate is an organic compound with the molecular formula C11H13N3O5 This compound is characterized by the presence of a hydrazinylidene group attached to a methoxy-nitrophenyl ring and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of 2-methoxy-4-nitrophenylhydrazine with methyl 2-bromo-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydrazinylidene group can be oxidized to form corresponding azides or other derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Azide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group is particularly important for its interaction with biological molecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]acetate
  • Ethyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate
  • Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]butanoate

Uniqueness

Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and nitro groups on the phenyl ring, along with the hydrazinylidene and propanoate ester groups, makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

539856-40-1

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

methyl 2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C11H13N3O5/c1-7(11(15)19-3)12-13-9-5-4-8(14(16)17)6-10(9)18-2/h4-6,13H,1-3H3

InChI Key

KFGZIAUVOSWIEC-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])OC)C(=O)OC

Origin of Product

United States

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